N,5-Dimethylbenzo[d]isoxazol-3-amine
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Overview
Description
N,5-Dimethylbenzo[d]isoxazol-3-amine is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,5-Dimethylbenzo[d]isoxazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of an oxime with an alkyne in the presence of an oxidizing agent such as sodium hypochlorite and a base like triethylamine. This reaction proceeds via the in situ generation of a nitrile oxide intermediate, which then undergoes cyclization to form the isoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,5-Dimethylbenzo[d]isoxazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N,5-Dimethylbenzo[d]isoxazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is investigated as a potential inhibitor of TRIM24 bromodomain, which is involved in tumorigenesis and cancer progression. This makes it a promising candidate for anti-cancer drug development.
Materials Science: The compound’s unique structure allows it to be used in the synthesis of novel materials with specific properties.
Biological Studies: Its interactions with various biological targets make it useful in studying cellular processes and pathways.
Mechanism of Action
The mechanism of action of N,5-Dimethylbenzo[d]isoxazol-3-amine involves its interaction with molecular targets such as TRIM24 bromodomain. By binding to this target, the compound can inhibit its activity, thereby affecting the acetylation of histones and altering gene expression. This inhibition can lead to reduced proliferation of cancer cells and potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine: Another compound in the same family with similar inhibitory effects on TRIM24 bromodomain.
N-substituted-2-(benzo[d]isoxazol-3-ylmethyl)-1H-benzimidazoles: These compounds have been screened for antibacterial activity and share structural similarities.
Uniqueness
N,5-Dimethylbenzo[d]isoxazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit TRIM24 bromodomain sets it apart from other isoxazole derivatives, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C9H10N2O |
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Molecular Weight |
162.19 g/mol |
IUPAC Name |
N,5-dimethyl-1,2-benzoxazol-3-amine |
InChI |
InChI=1S/C9H10N2O/c1-6-3-4-8-7(5-6)9(10-2)11-12-8/h3-5H,1-2H3,(H,10,11) |
InChI Key |
LQPVOVQMDGCYCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)ON=C2NC |
Origin of Product |
United States |
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